molecular formula C21H17Cl3N2O3S B3711205 N~2~-(4-chlorobenzyl)-N-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3711205
M. Wt: 483.8 g/mol
InChI Key: PPPSRLUCWBIKNT-UHFFFAOYSA-N
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Description

N~2~-(4-chlorobenzyl)-N-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by the presence of multiple chlorinated aromatic rings and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorobenzyl)-N-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with ammonia or an amine.

    Introduction of the Chlorobenzyl Group: The glycinamide is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form N-(4-chlorobenzyl)glycinamide.

    Attachment of the Dichlorophenyl Group: The next step involves the reaction of N-(4-chlorobenzyl)glycinamide with 2,5-dichlorophenyl isocyanate to introduce the dichlorophenyl group.

    Sulfonylation: Finally, the compound is sulfonylated using phenylsulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chlorobenzyl)-N-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N~2~-(4-chlorobenzyl)-N-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

    Biological Research: It is used in studies investigating the interaction of chlorinated aromatic compounds with biological systems.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N2-(4-chlorobenzyl)-N-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple chlorinated aromatic rings and a sulfonyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(4-chlorobenzyl)-N-(2,5-dichlorophenyl)glycinamide: Lacks the sulfonyl group, which may affect its chemical properties and applications.

    N~2~-(4-chlorobenzyl)-N-(phenylsulfonyl)glycinamide: Lacks the dichlorophenyl group, potentially altering its reactivity and biological activity.

    N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the 4-chlorobenzyl group, which may impact its overall stability and function.

Uniqueness

N~2~-(4-chlorobenzyl)-N-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N2O3S/c22-16-8-6-15(7-9-16)13-26(30(28,29)18-4-2-1-3-5-18)14-21(27)25-20-12-17(23)10-11-19(20)24/h1-12H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPSRLUCWBIKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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